ethyl 1'-ethyl-1,4'-bipiperidine-4-carboxylate
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Overview
Description
Ethyl 1'-ethyl-1,4'-bipiperidine-4-carboxylate, commonly known as EEB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. EEB is a piperidine derivative that has been synthesized through various methods, and its mechanism of action has been studied extensively.
Mechanism of Action
The mechanism of action of EEB involves its interaction with various biological targets, including ion channels and receptors. EEB has been shown to interact with the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. EEB has also been shown to interact with the voltage-gated potassium channel, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects
EEB has been shown to have various biochemical and physiological effects, including its ability to modulate the activity of ion channels and receptors. EEB has been shown to enhance the activity of the NMDA receptor, which can lead to the enhancement of synaptic plasticity and memory formation. EEB has also been shown to inhibit the activity of the voltage-gated potassium channel, which can lead to the enhancement of neuronal excitability.
Advantages and Limitations for Lab Experiments
One of the significant advantages of using EEB in lab experiments is its ability to modulate the activity of ion channels and receptors, which can lead to the identification of potential therapeutic targets. EEB also has a relatively simple synthesis method, which makes it easily accessible for researchers. However, one of the limitations of using EEB in lab experiments is its potential toxicity, which can lead to adverse effects on experimental animals.
Future Directions
There are various future directions for research on EEB, including its potential applications in the field of medicinal chemistry and organic electronics. Future research can also focus on the development of novel synthetic methods for EEB and its derivatives. Additionally, future research can focus on the identification of potential therapeutic targets for EEB and its derivatives, which can lead to the development of novel therapeutic agents for various diseases.
Synthesis Methods
EEB can be synthesized through various methods, including the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting compound with ethyl chloroformate. Another method involves the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting compound with ethylamine. The synthesis of EEB has also been achieved through the reaction of 1,4-dibromobutane with piperidine, followed by the reaction of the resulting compound with ethyl glycinate.
Scientific Research Applications
EEB has been studied extensively for its potential applications in various fields of scientific research. One of the significant applications of EEB is in the field of medicinal chemistry, where it has been used as a precursor for the synthesis of various compounds with potential therapeutic applications. EEB has also been studied for its potential applications in the field of organic electronics, where it has been used as a building block for the synthesis of various organic semiconductors.
properties
IUPAC Name |
ethyl 1-(1-ethylpiperidin-4-yl)piperidine-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-3-16-9-7-14(8-10-16)17-11-5-13(6-12-17)15(18)19-4-2/h13-14H,3-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZXHMXKZPLVHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)N2CCC(CC2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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